CNS Permeability Prediction by TPSA
The topological polar surface area (TPSA) of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, designated compound K, was calculated as 50.8 Ų — the lowest among all five piperazine derivatives evaluated in the virtual screening study [1]. This value falls below the 70 Ų threshold established for likely blood-brain barrier (BBB) and intestinal permeation, placing compound K in the same range as FDA-approved CNS drugs: tacrine (38.9 Ų), donepezil (38.8 Ų), rivastigmine (32.8 Ų), and galantamine (41.9 Ų) [1]. In contrast, sulfonylated derivatives S1, S3, S4, and S7 all exhibit higher TPSA values (exact values not individually reported but all >50.8 Ų) due to additional polar surface area contributed by the sulfonyl substituents [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) – predictor of CNS/BBB permeability |
|---|---|
| Target Compound Data | 50.8 Ų (Compound K, free base) |
| Comparator Or Baseline | Tacrine 38.9 Ų, Rivastigmine 32.8 Ų, Galantamine 41.9 Ų, Donepezil 38.8 Ų (FDA-approved AChE inhibitors); all sulfonylated derivatives S1–S7 > 50.8 Ų |
| Quantified Difference | Lowest TPSA among all tested benzodioxane-piperazine derivatives; 50.8 Ų vs. >50.8 Ų for all comparators (exact delta unreported) |
| Conditions | Computational TPSA calculation using standard methodology; comparison against Lipinski rules threshold of 70 Ų and reference FDA drug values |
Why This Matters
For CNS-targeted drug discovery programs, a TPSA of 50.8 Ų provides a quantified advantage in predicted BBB permeability over any substituted analog in the series, making the free base the preferred scaffold for lead optimization when CNS exposure is required.
- [1] Varadaraju, K.R. et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. International Journal of Alzheimer's Disease, 2013, 653962. View Source
